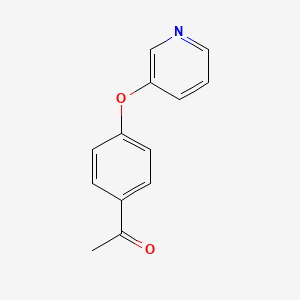

1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

39572-18-4 |

|---|---|

分子式 |

C13H11NO2 |

分子量 |

213.23 g/mol |

IUPAC名 |

1-(4-pyridin-3-yloxyphenyl)ethanone |

InChI |

InChI=1S/C13H11NO2/c1-10(15)11-4-6-12(7-5-11)16-13-3-2-8-14-9-13/h2-9H,1H3 |

InChIキー |

CLOBDYGKUVCMRD-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CC=C(C=C1)OC2=CN=CC=C2 |

製品の起源 |

United States |

Overview of the Pyridine Phenoxy Ethanone Chemical Space in Academic Research

Contextualizing Pyridine-Based Chemical Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. wikipedia.orgreddit.com Its structural similarity to benzene, with the nitrogen atom imparting unique electronic properties and the ability to act as a hydrogen bond acceptor, makes it a highly versatile building block. wikipedia.orgreachemchemicals.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a component of a vast number of biologically active compounds and approved drugs. reddit.comnih.gov The presence of a pyridine ring can significantly influence a molecule's pharmacological profile, including its solubility, bioavailability, metabolic stability, and ability to bind to biological targets. news-medical.netekb.eg

The significance of pyridine is underscored by its presence in numerous FDA-approved drugs for a wide range of diseases. wikipedia.orgnih.gov These include treatments for cancer, viral infections, inflammation, and neurological disorders. wikipedia.orgekb.eg For instance, Sorafenib and Regorafenib are multi-kinase inhibitors used in cancer therapy that feature a pyridine core. nih.gov The adaptability of the pyridine ring allows for extensive chemical modification, enabling chemists to fine-tune the properties of a molecule to optimize its therapeutic effect. researchgate.net

In organic synthesis, a multitude of methods have been developed to construct and functionalize the pyridine ring. rasayanjournal.co.inresearchgate.net Classical methods like the Hantzsch and Chichibabin syntheses have been refined over the years, and modern transition metal-catalyzed cross-coupling reactions have further expanded the toolkit for creating complex pyridine derivatives. rasayanjournal.co.innih.gov This synthetic accessibility, combined with its favorable biological properties, ensures that the pyridine scaffold will remain a central focus of research for the foreseeable future. reddit.comresearchgate.net

Table 1: Representative Pyridine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application | Reference |

|---|---|---|

| Sorafenib | Anticancer (Kinase inhibitor) | nih.gov |

| Regorafenib | Anticancer (Kinase inhibitor) | nih.gov |

| Crizotinib | Anticancer (ALK/ROS1 inhibitor) | nih.gov |

| Abiraterone | Prostate Cancer | wikipedia.org |

| Isoniazid | Tuberculosis | wikipedia.org |

| Omeprazole | Gastric Ulcer | wikipedia.org |

| Atazanavir | HIV/AIDS | news-medical.net |

Significance of Phenoxy and Ethanone (B97240) Moieties as Privileged Structures in Research

The ethanone moiety, specifically the acetyl group (-COCH₃) attached to a phenyl ring (forming an acetophenone (B1666503) derivative), is another key functional group in drug design and medicinal chemistry. wikipedia.orgnumberanalytics.com The acetyl group can significantly impact a molecule's pharmacokinetic properties. reddit.comreachemchemicals.com For example, acetylation can increase a drug's ability to cross the blood-brain barrier. wikipedia.org The ketone's carbonyl group is a hydrogen bond acceptor and can be crucial for binding to target proteins. numberanalytics.com In some cases, the acetyl group is directly involved in the mechanism of action, such as in aspirin (B1665792) where it acetylates the cyclooxygenase enzyme. reddit.com Acetophenone derivatives themselves are a class of naturally occurring compounds that have been investigated for a variety of pharmacological activities, including cytotoxic, antimicrobial, and antioxidant effects. researchgate.netnih.govkib.ac.cn The incorporation of a ketone can also enhance potency and water solubility. nih.gov

Table 2: Significance of Phenoxy and Ethanone Moieties in Research

| Moiety | Significance in Research | Key Interactions/Properties | References |

|---|---|---|---|

| Phenoxy | Privileged structure in medicinal chemistry; found in numerous drugs. | π–π stacking, hydrogen bond acceptor, influences lipophilicity. | kib.ac.cnuni.lursc.org |

| Ethanone (Acetyl/Acetophenone) | Modulates pharmacokinetic properties; key for target binding. | Hydrogen bond acceptor, can increase blood-brain barrier permeability, enhances potency and solubility. | wikipedia.orgreddit.comnumberanalytics.comnih.gov |

Research Landscape and Emerging Directions for 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one Analogues

The combination of the pyridine, phenoxy, and ethanone moieties in a single molecular framework, as seen in this compound, presents a promising scaffold for the discovery of new biologically active compounds. Research into analogues of this structure is primarily focused on their potential as anticancer agents, leveraging the established roles of the constituent fragments in targeting key biological pathways involved in cancer progression.

One significant area of research involves the development of kinase inhibitors. For example, fluoro phenoxy pyridine derivatives have been synthesized and investigated as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis. chemijournal.com In these studies, specific analogues demonstrated high inhibitory potency in both enzymatic and cellular assays. chemijournal.com This line of research highlights the potential of the pyridine-phenoxy scaffold to be decorated with various substituents to achieve potent and selective inhibition of cancer-related targets.

Another emerging direction is the synthesis of pyridine derivatives incorporating a urea (B33335) functionality, which have also been explored as potential anticancer agents. nih.gov While not direct analogues of the ethanone-containing parent compound, this research demonstrates the modularity of the pyridine-phenoxy core, where the ethanone group can be replaced with other functionalities to explore different biological activities. These pyridine-urea compounds have shown inhibitory activity against cancer cell lines and specific kinases like VEGFR-2. nih.gov

The exploration of the chemical space around this compound is an active area of research. The general strategy involves modifying the substitution patterns on both the pyridine and phenyl rings, as well as altering the linker between them, to optimize biological activity. The ethanone moiety itself can be a point of modification to fine-tune the electronic and steric properties of the molecule. The existing research on related structures suggests that analogues of this compound are promising candidates for further investigation as targeted therapeutics, particularly in oncology.

Table 3: Research on Analogues and Related Derivatives

| Derivative Class | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Fluoro Phenoxy Pyridine Derivatives | Anticancer (c-Met/VEGFR-2 inhibitors) | Certain compounds showed high inhibitory potency in in vitro assays. | chemijournal.com |

| Pyridine-Urea Derivatives | Anticancer (VEGFR-2 inhibitors) | Demonstrated anti-proliferative activity against various cancer cell lines. | nih.gov |

| Thiadiazolo Pyridine Derivatives | Anticancer (A549 and HepG2 cell lines) | A lead compound emerged with significant activity against both cell lines. | chemijournal.com |

Strategic Synthetic Methodologies for 1 4 Pyridin 3 Yloxy Phenyl Ethan 1 One and Its Derivatives

Retrosynthetic Analysis of the Pyridine-Phenoxy-Phenyl-Ethanone Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis route. researchgate.netyoutube.comnsf.gov For 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one, two primary disconnection approaches are considered, focusing on the key C-O ether bond and the C-C bond of the ethanone (B97240) moiety.

Disconnection of the Ether Linkage (C-O Bond): This is the most common strategy. The ether bond between the pyridine (B92270) and phenyl rings is retrosynthetically cleaved. This leads to two potential sets of precursors:

Path A: A pyridyl electrophile and a phenyl nucleophile. This involves disconnecting the bond to give 3-halopyridine (e.g., 3-bromopyridine (B30812) or 3-chloropyridine) and 4-hydroxyacetophenone.

Path B: A phenyl electrophile and a pyridyl nucleophile. This disconnection yields 3-hydroxypyridine (B118123) and a 4-haloacetophenone (e.g., 4-fluoroacetophenone).

Disconnection of the Acyl Group (C-C Bond): This approach involves detaching the acetyl group from the phenyl ring. This disconnection points towards a Friedel-Crafts acylation reaction. organic-chemistry.org The key intermediate would be 3-phenoxypyridine (B1582220), which would then be acylated to introduce the ethanone group.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Development of Ether Linkage Formation Protocols

The formation of the diaryl ether linkage is a cornerstone of the synthesis. The Ullmann condensation and the Buchwald-Hartwig amination (adapted for C-O coupling) are the most prominent methods.

The Ullmann Condensation is a classic method that involves the coupling of an aryl halide with an alcohol or phenol (B47542) in the presence of a copper catalyst, often at high temperatures. wikipedia.orgorganic-chemistry.orgwikipedia.org For the synthesis of the target compound, this would typically involve reacting 3-halopyridine with 4-hydroxyacetophenone or 3-hydroxypyridine with 4-haloacetophenone. Traditional Ullmann reactions required harsh conditions, but modern modifications use soluble copper catalysts and ligands, allowing for milder reaction temperatures. wikipedia.orgnih.gov

The Buchwald-Hartwig C-O Coupling is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann reaction. wikipedia.orgorganic-chemistry.org It generally proceeds under milder conditions and exhibits broad substrate scope. acsgcipr.orgresearchgate.net This reaction would use a palladium precursor and a specialized phosphine (B1218219) ligand to couple the same sets of precursors identified in the retrosynthetic analysis.

Phase-Transfer Catalysis (PTC) offers a milder and often more environmentally friendly approach to ether synthesis. acs.orgacs.org In this method, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide or pyridinoxide anion from an aqueous or solid phase to an organic phase where it reacts with the aryl halide. wikipedia.orgdalalinstitute.comslideshare.net This technique can improve reaction rates and yields while avoiding the need for strictly anhydrous conditions. acs.orgacs.org

| Method | Typical Catalyst/Reagents | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Cu, Cu(I) salts (e.g., CuI), Base (e.g., K₂CO₃, Cs₂CO₃) | High temperatures (120-220 °C), Polar aprotic solvents (e.g., DMF, NMP) wikipedia.org | Cost-effective (copper is abundant) | Harsh conditions, often requires stoichiometric copper wikipedia.org |

| Buchwald-Hartwig C-O Coupling | Pd(0) or Pd(II) precursor, Phosphine ligand (e.g., biarylphosphines), Base (e.g., NaOtBu, K₃PO₄) nih.gov | Milder temperatures (RT to 120 °C), Anhydrous solvents (e.g., Toluene, Dioxane) | High yields, broad scope, milder conditions wikipedia.org | Expensive and air-sensitive catalyst/ligands acsgcipr.org |

| Phase-Transfer Catalysis | Quaternary ammonium/phosphonium salts (e.g., TBAB), Base (e.g., NaOH) | Low to moderate temperatures, Biphasic systems (organic/aqueous) acs.org | Mild conditions, operational simplicity, often greener wikipedia.org | May not be suitable for all substrate combinations |

Introduction of the Ethanone Moiety: Acylation and Related Reactions

The introduction of the ethanone (acetyl) group can be achieved either before or after the formation of the diaryl ether linkage.

Friedel-Crafts Acylation: If the diaryl ether (3-phenoxypyridine) is synthesized first, the acetyl group can be introduced via a Friedel-Crafts acylation reaction. This reaction typically employs an acylating agent like acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.org The acylation of 3-phenoxypyridine is expected to occur predominantly at the para-position of the phenoxy ring due to the ortho,para-directing nature of the ether group. The use of pyridinium-based ionic liquids has also been explored as a medium for Friedel-Crafts reactions, offering potential green chemistry benefits. researchgate.net

Fries Rearrangement: An alternative strategy involves the Fries rearrangement. researchgate.net In this approach, one would first synthesize the phenyl acetate (B1210297) derivative, 4-(pyridin-3-yloxy)phenyl acetate. Upon heating with a Lewis or Brønsted acid, the acetyl group rearranges from the oxygen atom to the carbon atoms of the aromatic ring. chemrxiv.orgjocpr.com This reaction often produces a mixture of ortho and para isomers (2-hydroxyacetophenone and 4-hydroxyacetophenone derivatives). Reaction conditions, such as temperature and solvent polarity, can be tuned to favor the formation of the desired para-product. chemrxiv.org Eco-friendly catalysts like p-toluenesulfonic acid (PTSA) have been used to promote this rearrangement under solvent-free conditions. jocpr.comresearchgate.net

| Reaction | Substrate | Key Reagents | Product(s) | Key Considerations |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-Phenoxypyridine | Acetyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) organic-chemistry.org | This compound | Regioselectivity is generally high for the para-product. |

| Fries Rearrangement | 4-(Pyridin-3-yloxy)phenyl acetate | Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PTSA) researchgate.netjocpr.com | Mixture of ortho and para hydroxy ketones | Low temperatures and polar solvents favor the para-isomer. chemrxiv.org |

Advanced Coupling Reactions for Aromatic Linkages

Modern organic synthesis relies heavily on advanced cross-coupling reactions to form C-C and C-heteroatom bonds. acs.orgresearchgate.netrsc.org For the pyridine-phenoxy-phenyl framework, the focus is on C-O bond formation.

As mentioned, the Buchwald-Hartwig and modern Ullmann couplings are the premier methods. The evolution of these reactions has been driven by ligand development. For palladium-catalyzed reactions, sterically hindered and electron-rich biarylphosphine ligands have enabled the coupling of a wider range of aryl halides and phenols under significantly milder conditions. researchgate.netnih.gov For copper-catalyzed Ullmann reactions, the use of ligands like diamines and phenanthrolines can transform the reaction from a high-temperature, stoichiometric process to a milder, truly catalytic one. wikipedia.org These advanced systems are crucial for synthesizing complex molecules with sensitive functional groups that would not tolerate traditional, harsher conditions. wikipedia.orgnih.gov

Stereoselective and Regioselective Synthesis Approaches

Regioselectivity is a critical consideration in the synthesis of this compound.

On the Pyridine Ring: The synthesis requires functionalization specifically at the 3-position of the pyridine ring. Direct electrophilic substitution on pyridine is difficult and typically occurs at the 3-position, but often requires harsh conditions. More reliable methods involve starting with pre-functionalized pyridines, such as 3-bromopyridine or 3-hydroxypyridine. The synthesis of substituted pyridines can be achieved with high regioselectivity through various methods, including the addition of organometallic reagents to activated pyridine N-oxides. nih.govrsc.orgrsc.org For instance, adding a Grignard reagent to a pyridine N-oxide can lead to regioselective formation of 2- or 4-substituted pyridines, highlighting the need for careful strategy to obtain the desired 3-substituted pattern. rsc.orgrsc.org

On the Phenyl Ring: The ethanone and phenoxy groups must be in a para (1,4) relationship. In the Friedel-Crafts acylation of 3-phenoxypyridine, the ether is a strong para-directing group, leading to high regioselectivity. In the Fries rearrangement, control over the ortho/para ratio is a known challenge, but conditions can be optimized to favor the para isomer. chemrxiv.org

Stereoselectivity becomes relevant when considering derivatives of the target compound. The ketone moiety of this compound is prochiral and can be reduced to a chiral alcohol.

Asymmetric Reduction: Enantioselective reduction of the ketone can produce a single enantiomer of the corresponding alcohol. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.org

Synthesis of Chiral Derivatives: Chiral α-amino ketones, which are valuable motifs in medicinal chemistry, can be synthesized via methods like the palladium-catalyzed asymmetric arylation of α-keto imines. nih.gov This highlights how stereocenters can be introduced adjacent to the ketone, expanding the molecular complexity. Catalytic asymmetric synthesis, often employing chiral catalysts or enzymes like lipases, is a powerful tool for creating such chiral molecules from racemates or prochiral precursors. encyclopedia.pubmdpi.com

Green Chemistry Principles in the Synthesis of Pyridine-Phenoxy-Ethanone Compounds

Applying green chemistry principles aims to make chemical processes more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. rasayanjournal.co.in

Alternative Solvents and Catalysts: Traditional syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. Green approaches favor safer alternatives like water, ethanol, or even solvent-free conditions. jocpr.comresearchgate.net Pyridine and its derivatives themselves can sometimes act as green solvents due to their relatively high boiling points and ability to be recycled. biosynce.com The use of recyclable, heterogeneous, or biodegradable catalysts, such as p-toluenesulfonic acid in the Fries rearrangement, aligns with green principles. jocpr.comresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a key green chemistry tool. nih.gov It can dramatically reduce reaction times from hours to minutes and often increases product yields, thereby improving energy efficiency. nih.gov

Atom Economy: Reactions like the Fries rearrangement have high atom economy as they rearrange existing atoms rather than adding and removing groups. Multicomponent reactions (MCRs), which combine several starting materials in a single step to form a complex product, are also highly desirable for their efficiency and reduced waste generation. rasayanjournal.co.innih.gov

Phase-Transfer Catalysis (PTC): As noted earlier, PTC is considered a green technique because it can reduce the need for anhydrous organic solvents and often allows for the use of water. wikipedia.orgdalalinstitute.com This simplifies workup procedures and minimizes organic waste.

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be not only efficient but also environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Pyridin 3 Yloxy Phenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Techniques

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one.

¹H NMR: A ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The protons of the methyl group of the ethanone (B97240) moiety would likely appear as a singlet in the upfield region. The aromatic protons on both the phenyl and pyridine (B92270) rings would resonate in the downfield region, with their specific chemical shifts and coupling patterns providing crucial information about their positions and the electronic effects of the substituents.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the ketone would be readily identifiable by its characteristic downfield chemical shift. The carbons of the phenyl and pyridine rings would appear in the aromatic region, and their shifts would be influenced by the ether linkage and the acetyl group. The methyl carbon would be found in the upfield region.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles for similar structures.

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Acetyl CH₃ | 2.5 - 2.7 | 25 - 30 |

| Phenyl H (ortho to C=O) | 7.9 - 8.1 | 130 - 135 |

| Phenyl H (ortho to O) | 7.0 - 7.2 | 118 - 122 |

| Pyridyl H (various) | 7.2 - 8.6 | 120 - 155 |

| Carbonyl C | - | 195 - 200 |

| Phenyl C (ipso to C=O) | - | 135 - 140 |

| Phenyl C (ipso to O) | - | 155 - 160 |

| Pyridyl C (various) | - | 120 - 155 |

Note: This table is illustrative and not based on experimentally determined data for this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, helping to assign the signals of adjacent protons within the phenyl and pyridyl rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetyl group to the phenyl ring and the phenyl ring to the pyridine ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space correlations between protons that are in close proximity, providing information about the molecule's conformation and the spatial arrangement of the two aromatic rings.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₁₃H₁₁NO₂).

Upon ionization in the mass spectrometer, the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways would be expected to involve the cleavage of the bond between the acetyl group and the phenyl ring, leading to the formation of an acylium ion (CH₃CO⁺) and a [M-CH₃CO]⁺ fragment. Cleavage of the ether bond is another plausible fragmentation route. Analysis of these fragments would provide strong evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A strong absorption band in the region of 1670-1690 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the ketone. The C-O-C stretching of the ether linkage would likely appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range, and C-H stretching vibrations of the aromatic rings and the methyl group would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1670 - 1690 |

| C-O-C (Ether) | 1000 - 1300 |

| Aromatic C=C | 1450 - 1600 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Note: This table is illustrative and not based on experimentally determined data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the phenyl ring, the carbonyl group, and the pyridine ring would give rise to strong π → π* absorptions in the UV region. A weaker n → π* transition associated with the non-bonding electrons of the carbonyl oxygen would likely be observed at a longer wavelength. The position and intensity of these absorption maxima are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the conformation of the molecule in the crystal lattice, including the dihedral angle between the phenyl and pyridine rings. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking.

Chemical Reactivity and Mechanistic Investigations of 1 4 Pyridin 3 Yloxy Phenyl Ethan 1 One

Reaction Pathways of the Ethanone (B97240) Functional Group

The ethanone group, an aromatic ketone, is a versatile functional handle that can undergo a variety of chemical transformations, including oxidation, reduction, and reactions at the alpha-carbon.

Oxidation Reactions

The ethanone moiety of 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one can be oxidized under various conditions to yield different products. The specific outcome of the oxidation is dependent on the reagents and reaction conditions employed.

One of the most characteristic reactions of methyl ketones is the haloform reaction , which involves oxidation using a basic solution of a halogen, such as sodium hypochlorite (B82951) (NaOCl). chemistry-online.comwebassign.net This reaction proceeds through the initial formation of an enolate, which then reacts with the halogen. webassign.net Repeated halogenation at the alpha-carbon, followed by cleavage of the resulting trihalomethyl group, leads to the formation of a carboxylate. In the case of this compound, this reaction would yield 4-(pyridin-3-yloxy)benzoic acid and a haloform (e.g., chloroform (B151607) if using NaOCl). chemistry-online.com

Stronger oxidizing agents, such as acidic dichromate, can also oxidize acetophenone (B1666503) derivatives to their corresponding benzoic acids. stackexchange.comresearchgate.net The kinetics of this reaction for various substituted acetophenones have been studied, revealing that the reaction proceeds through an enol intermediate. researchgate.net The presence of electron-withdrawing groups on the aromatic ring has been shown to accelerate the rate of this oxidation. researchgate.net Another approach is the Baeyer-Villiger oxidation, which typically uses a peroxy acid (like m-CPBA) to convert ketones to esters. researchgate.net For an aromatic ketone like this, it would likely result in the formation of 4-(pyridin-3-yloxy)phenyl acetate (B1210297).

Table 1: Summary of Oxidation Reactions of the Ethanone Group

| Oxidizing Agent(s) | Product | Reaction Type |

| Sodium hypochlorite (NaOCl) in base | 4-(Pyridin-3-yloxy)benzoic acid | Haloform Reaction |

| Acidic dichromate (e.g., K₂Cr₂O₇/H₂SO₄) | 4-(Pyridin-3-yloxy)benzoic acid | Side-chain oxidation |

| Peroxy acid (e.g., m-CPBA) | 4-(Pyridin-3-yloxy)phenyl acetate | Baeyer-Villiger Oxidation |

Reduction Reactions

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, yielding 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-ol. This transformation is typically achieved using common hydride reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of ketones to alcohols. The reaction is generally performed in an alcoholic solvent, such as methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also efficiently reduces ketones; however, it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The widespread commercial availability of various pyridyl-substituted ethanols suggests that the reduction of the corresponding ketone is a standard and efficient synthetic procedure. synzeal.combldpharm.com

Table 2: Common Reducing Agents for the Ethanone Group

| Reducing Agent | Solvent(s) | Product |

| Sodium borohydride (NaBH₄) | Methanol, Ethanol | 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-ol |

Nucleophilic Substitution Reactions

While the carbonyl carbon itself undergoes nucleophilic addition, the alpha-carbon of the ethanone group is the site for nucleophilic substitution reactions, which proceed via an enolate intermediate. libretexts.orgmsu.edu The acidity of the α-hydrogens allows for their removal by a base, generating a nucleophilic enolate. masterorganicchemistry.com

A prominent example of this reactivity is the aldol (B89426) condensation . In the presence of a base, the enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another molecule of the same ketone, leading to a β-hydroxy ketone. masterorganicchemistry.compearson.com Subsequent dehydration, often promoted by heat, yields an α,β-unsaturated ketone. libretexts.orgpearson.com

Furthermore, in a Claisen-Schmidt condensation , the enolate of this compound can react with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to form a chalcone-like structure after dehydration. msu.edumasterorganicchemistry.com This reaction is a valuable method for forming new carbon-carbon bonds. libretexts.org

Transformations of the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. quora.com When such reactions do occur, they typically proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com

For this compound, the existing phenoxy substituent at the 3-position will direct incoming electrophiles. The ether oxygen of the phenoxy group is an ortho-, para-director. Therefore, electrophilic attack on the pyridine ring would be expected to occur at the 2-, 4-, and 6-positions relative to the nitrogen, but the directing effect of the phenoxy group will also play a role. The interplay of these electronic effects determines the ultimate regioselectivity. However, the deactivating nature of the pyridine nitrogen generally requires harsh reaction conditions for EAS to occur. quora.com The regioselectivity in such systems can be complex, with the stability of the intermediate carbocation being the determining factor. stackexchange.com

Nucleophilic Aromatic Substitution Reactions

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the 2- and 4-positions. stackexchange.comyoutube.com Attack at these positions allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com

In the case of this compound, the pyridine ring does not have a good leaving group at the activated 2- or 4-positions, making direct SNA_r challenging without prior modification. The synthesis of 3-phenoxypyridine (B1582220) itself, which is a core component of the target molecule, is often achieved through methods like the Ullmann condensation, reacting a 3-halopyridine with a phenoxide. acs.org This highlights that substitution at the 3-position is difficult for nucleophiles. acs.org If a suitable leaving group were present at the 2- or 4-position of the pyridine ring in a derivative of the title compound, it would be susceptible to displacement by strong nucleophiles.

Reactivity of the Phenoxy Linkage (Ether Cleavage, Rearrangements)

The diaryl ether linkage in this compound is a key feature influencing its chemical reactivity. Diaryl ethers are generally stable but can undergo cleavage under forcing conditions or through specific catalytic activation.

Ether Cleavage:

Acid-catalyzed cleavage of ethers is a common transformation. libretexts.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com In the case of aryl ethers, the reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. For this compound, which is an aryl pyridyl ether, treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to cleave the C-O bond. Due to the high energy of the sp²-hybridized carbon-oxygen bond of the pyridine ring, cleavage of the phenyl C-O bond is anticipated to be more favorable. This would lead to the formation of 4-acetylphenol and 3-halopyridine. The general mechanism involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.

| Reagent | Expected Products | Reaction Conditions |

| Excess HI | 4-Iodoacetophenone and 3-Iodopyridine | High Temperature |

| Excess HBr | 4-Bromoacetophenone and 3-Bromopyridine (B30812) | High Temperature |

Rearrangements:

Diaryl ethers can also undergo rearrangement reactions, particularly under thermal or photochemical conditions. The Fries rearrangement is a well-known reaction of phenyl esters, and analogous rearrangements can occur in diaryl ethers, though they are less common. Thermal rearrangement of benzyl (B1604629) phenyl ethers has been studied, indicating the possibility of intramolecular group migration. rsc.org For this compound, a photochemical or thermal rearrangement could potentially lead to the migration of the pyridyl group to the ortho position of the phenyl ring, forming a substituted biphenyl (B1667301) system. However, specific studies on such rearrangements for this particular compound were not found in the surveyed literature.

Exploration of Pericyclic and Catalytic Reactions Involving the Compound Scaffold

The scaffold of this compound, containing both aromatic and heteroaromatic rings as well as a ketone functionality, presents opportunities for various pericyclic and catalytic transformations.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. rsc.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are highly stereospecific and are governed by the principles of orbital symmetry. rsc.org While the parent compound this compound does not possess the typical conjugated diene or triene systems required for many pericyclic reactions, it can be envisioned as a precursor for such transformations.

For instance, the ketone functionality could be converted into a vinyl group, creating a styrene (B11656) derivative. Phenyl vinyl ethers are known to participate in photosensitized cyclodimerization reactions. Furthermore, conversion of the acetyl group into a conjugated diene system would open up the possibility of intramolecular electrocyclization or intermolecular Diels-Alder reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.comlibretexts.org The reactivity in such reactions is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org

A hypothetical reaction sequence to enable a Diels-Alder reaction is presented below.

| Reaction Step | Reactant | Reagent/Conditions | Intermediate/Product |

| 1. Olefination | This compound | Wittig reagent (e.g., Ph₃P=CH₂) | 3-(4-(1-Propen-2-yl)phenoxy)pyridine |

| 2. Diels-Alder | 3-(4-(1-Propen-2-yl)phenoxy)pyridine | Dienophile (e.g., Maleic anhydride) | Diels-Alder adduct |

Catalytic Reactions:

The presence of the ketone and the pyridine ring makes this compound amenable to various catalytic transformations. Catalytic reactions involving acetophenone derivatives are well-documented and include hydrodeoxygenation and C-H activation. rsc.orgd-nb.inforesearchgate.netresearchgate.net For example, bimetallic iron-ruthenium nanoparticles have been used for the selective hydrodeoxygenation of the ketone in acetophenone derivatives to the corresponding ethylbenzene (B125841) derivatives. rsc.orgd-nb.info

The pyridine moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho position of the pyridine or the phenyl ring. While specific catalytic reactions leading to pericyclic transformations of the intact scaffold of this compound are not extensively reported, catalytic methods could be employed to generate reactive intermediates. For example, a catalyst could facilitate the formation of a conjugated system that could then undergo a thermal or photochemical pericyclic reaction.

The table below summarizes some potential catalytic reactions based on known transformations of similar structural motifs.

| Reaction Type | Catalyst | Potential Transformation |

| Hydrodeoxygenation | Fe₂₅Ru₇₅@SILP | Reduction of the ketone to an ethyl group |

| C-H Activation/Annulation | Cp*Co(CO)I₂ | Formation of indene (B144670) derivatives from acetophenones and vinyl ketones |

| Cross-Coupling | Palladium or Copper catalysts | Functionalization of the pyridine or phenyl ring |

Computational Chemistry and Theoretical Modeling of 1 4 Pyridin 3 Yloxy Phenyl Ethan 1 One

Quantum Chemical Calculations (e.g., DFT, B3LYP, Basis Set Selection)

Quantum chemical calculations are employed to understand the electronic structure and properties of molecules. A prevalent method for such investigations is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. nih.govmostwiedzy.pl The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a specific and widely used functional within DFT that combines the accuracy of ab initio methods with computational efficiency. nih.govmostwiedzy.pljetir.org

The selection of a basis set is crucial for these calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G or 6-311G are commonly used. nih.govresearchgate.net The addition of polarization functions (e.g., d,p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially in systems with lone pairs and pi-systems, like the pyridine (B92270) and phenyl rings in 1-(4-(Pyridin-3-yloxy)phenyl)ethan-1-one. nih.govmostwiedzy.pl For instance, studies on pyridine derivatives have successfully used the B3LYP method with the 6-311++G** basis set to study their electronic properties. researchgate.net

Table 1: Common Methodologies in Quantum Chemical Calculations

| Component | Description | Common Examples for Organic Molecules |

| Method | The theoretical approach used to solve the Schrödinger equation. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) mostwiedzy.pl |

| Functional | A key part of DFT that approximates the exchange-correlation energy. | B3LYP nih.gov, PBE0, M06-2X |

| Basis Set | A set of mathematical functions representing atomic orbitals. | 6-31G(d,p) nih.gov, 6-311+G(d,p), aug-cc-pVTZ mostwiedzy.pl |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting a molecule's reactivity and electronic properties. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. researchgate.net For this compound, the HOMO is expected to be distributed over the electron-rich phenyl ether moiety, while the LUMO is likely localized on the electron-withdrawing acetyl group and the pyridine ring. The interaction between these orbitals governs the charge transfer within the molecule. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Description | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV | Relates to the ionization potential and ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.8 eV | Relates to the electron affinity and ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | 4.7 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net |

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. mdpi.com For this compound, significant conformational flexibility exists around the C-O-C ether linkage and the bond connecting the phenyl ring to the acetyl group. Identifying the lowest energy conformers is essential, as these are the most populated and often the most biologically relevant structures. nih.gov

Computational methods can systematically rotate key dihedral angles and calculate the potential energy of each resulting conformation. nih.gov Studies on similar diaryl ether ketones have shown that non-planar, helical conformers are often the most stable due to a balance of steric hindrance and electronic effects. researchgate.net For the title compound, calculations would likely reveal a preferred non-planar arrangement of the two aromatic rings to minimize steric clash. imperial.ac.uk

Table 3: Example of Conformational Energy Profile

| Conformer | Dihedral Angle (Py-O-Ph-C) | Relative Energy (kcal/mol) | Stability |

| 1 (Global Minimum) | ~45° | 0.00 | Most Stable |

| 2 | 90° | +2.5 | Transition State |

| 3 | 180° (Planar) | +5.0 | High energy due to steric hindrance |

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique allows for the observation of how a compound like this compound behaves in a dynamic environment, such as in aqueous solution or near a biological membrane. nih.govacs.org

An MD simulation begins with a starting structure, often an energy-minimized conformer, which is placed in a simulation box, typically filled with solvent molecules like water. youtube.com The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM, GROMOS), and Newton's equations of motion are solved to predict the trajectory of each atom over a series of small time steps (femtoseconds). nih.govacs.org These simulations can provide insights into solute-solvent interactions, aggregation propensity, and conformational changes, which are crucial for understanding a molecule's behavior in a biological context. nih.govacs.org

In Silico Prediction of Reactivity and Selectivity

In silico methods are instrumental in predicting the chemical reactivity and selectivity of molecules, providing guidance for synthetic chemistry and understanding potential metabolic pathways. nih.govresearchgate.net FMO analysis, as discussed previously, is a primary tool where the energies and distributions of the HOMO and LUMO predict the most likely sites for nucleophilic and electrophilic attack. pku.edu.cn

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would likely show a strong negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating these are prime sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogens of the methyl group and parts of the aromatic rings would show positive potential.

Table 4: Predicted Reactive Sites from In Silico Analysis

| Site | Predicted Reactivity | Rationale |

| Carbonyl Oxygen | Nucleophilic / Hydrogen Bond Acceptor | High electron density and negative electrostatic potential. |

| Pyridine Nitrogen | Nucleophilic / Hydrogen Bond Acceptor | Lone pair of electrons and negative electrostatic potential. |

| Carbonyl Carbon | Electrophilic | Electron deficient due to the adjacent oxygen atom. |

| Aromatic Rings | Susceptible to Electrophilic Substitution | Pi-electron systems can be attacked by strong electrophiles. |

Ligand-Protein Docking and Binding Site Analysis for Scaffold Derivatization

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor), which is typically a protein. tubitak.gov.tr This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, docking could be used to screen it against various protein targets to hypothesize its biological activity.

The process involves generating multiple conformations of the ligand and placing them within the protein's binding site. A scoring function then estimates the binding free energy for each pose, with lower energy scores indicating more favorable binding. tubitak.gov.tr Analysis of the best-scoring pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the binding site.

This detailed binding site analysis is invaluable for scaffold derivatization, a process also known as scaffold hopping, where the core structure of a molecule is modified to improve its properties. nih.govuniroma1.it By identifying which parts of the ligand are crucial for binding and which areas of the binding pocket are unoccupied, chemists can rationally design new derivatives with enhanced affinity, selectivity, or improved pharmacokinetic profiles. u-strasbg.frnih.gov For example, if a hydrophobic pocket is near the pyridine ring, adding an alkyl group to the ring could increase binding affinity.

Table 5: Example of a Hypothetical Docking Analysis

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Implication for Derivatization |

| Hypothetical Kinase | -8.5 | MET793, LEU718 nih.gov | Hydrogen bond with carbonyl oxygen | The carbonyl group is a critical pharmacophore. |

| LYS745 nih.gov | Hydrogen bond with pyridine nitrogen | The pyridine nitrogen is key for anchoring the ligand. | ||

| VAL726, ALA743 nih.gov | Hydrophobic interaction with phenyl ring | Adding substituents to the phenyl ring could modulate affinity and selectivity. | ||

| Unoccupied Pocket | - | A vacant space near the methyl group offers a site for adding a functional group to improve binding. |

Exploration of Biological Activities and Structure Activity Relationships Sar of 1 4 Pyridin 3 Yloxy Phenyl Ethan 1 One Derivatives in Pre Clinical Research

In Vitro Antimicrobial Activities

The antimicrobial potential of compounds structurally related to 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one, particularly those incorporating a pyridine (B92270) ring linked to another heterocyclic system, has been evaluated against a range of pathogenic microbes.

Derivatives containing a pyridine ring, often linked to a 1,3,4-oxadiazole (B1194373) core, have demonstrated notable antibacterial properties. The position and type of substituent on the aryl rings significantly influence the activity. Research has shown that an additional heterocyclic ring, such as pyridine, connected to the 1,3,4-oxadiazole structure can enhance the antimicrobial effect. nih.gov

For instance, a novel water-soluble probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold showed significant antibacterial activity, particularly against Escherichia coli. nih.gov This activity was found to be similar to its less soluble precursor, 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol. nih.gov Further studies on S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids revealed activity against both Gram-negative bacteria like P. aeruginosa and E. coli, and Gram-positive strains such as S. aureus, with efficacy comparable to or stronger than the reference drug ciprofloxacin. nih.gov The mechanism for some of these derivatives is believed to involve the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are essential for DNA replication. nih.gov

Additionally, 2-amino-1,3,4-oxadiazole derivatives that include a quinoline (B57606) and a pyridine moiety have shown moderate to strong effects against Clostridium tetani, Bacillus subtilis, and Salmonella typhi. nih.gov

The antifungal activity of pyridine-containing derivatives has also been an area of interest. Studies on 2,5-disubstituted 1,3,4-oxadiazoles have identified compounds with potent antifungal effects. nih.gov One such derivative demonstrated activity 8 to 16 times greater than the standard antifungal drug fluconazole (B54011) against Aspergillus niger and Candida albicans, respectively. nih.gov

The synergistic effect of 1,3,4-thiadiazole (B1197879) derivatives with the established antifungal agent Amphotericin B has been investigated against Candida species. nih.gov One derivative, referred to as AT2, achieved complete inhibition of fungal growth at a concentration of 128 µg/mL. nih.gov Combining these derivatives with Amphotericin B led to significant structural changes in the fungal cell wall, suggesting a mechanism that enhances antifungal efficacy. nih.gov The presence of a pyridine ring within various heterocyclic structures is a recurring feature in compounds screened for antifungal properties. nih.gov

In Vitro Anticancer Activity and Cellular Mechanisms

The anticancer potential of this compound derivatives and related structures has been extensively studied, revealing their ability to inhibit cancer cell growth, induce programmed cell death, and interact with specific molecular targets.

Numerous studies have demonstrated the potent growth-inhibitory effects of pyridine-containing derivatives across a variety of human cancer cell lines. For example, a series of novel imidazole (B134444) derivatives were evaluated for their antiproliferative activity, with one compound, 4f, showing outstanding potency against three different cancer cell lines, exceeding that of the standard chemotherapeutic drugs 5-FU and MTX. nih.gov Similarly, pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested against Hela, MCF7, and HCT-116 cancer cell lines, showing significant anti-cancer potency. nih.gov

An imidazo[1,2-a]pyridine (B132010) derivative, MRK-107, exhibited potent cytotoxicity against colon cancer cell lines Caco-2 and HT-29 with GI50 values of 2.4 µM and 1.1 µM, respectively. mdpi.com Research on benzimidazole-based derivatives also identified compounds with remarkable antiproliferative activity against a panel of 60 human tumor cell lines at a 10 µM concentration. mdpi.com

The table below summarizes the in vitro growth inhibition data for selected pyridine-related derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50/GI50 (µM) | Source |

| Imidazole | Compound 4f | HeLa | 3.24 | nih.gov |

| Imidazo[1,2-a]pyridine | MRK-107 | HT-29 | 1.1 | mdpi.com |

| Imidazo[1,2-a]pyridine | MRK-107 | Caco-2 | 2.4 | mdpi.com |

| Benzimidazole (B57391) | Compound 4c | Leukemia Subpanel | GI50 < 10 | mdpi.com |

| Benzimidazole | Compound 4e | Leukemia Subpanel | GI50 < 10 | mdpi.com |

| Benzimidazole | Compound 4g | Leukemia Subpanel | GI50 < 10 | mdpi.com |

| Green Tea Polyphenol | EGCG | H661 (Lung) | ~22 | nih.gov |

| Green Tea Polyphenol | EGC | H1299 (Lung) | ~22 | nih.gov |

IC50/GI50: The half-maximal inhibitory/growth-inhibitory concentration.

A key mechanism underlying the anticancer activity of these derivatives is the induction of apoptosis, or programmed cell death. Targeting apoptosis is a highly effective strategy in cancer therapy as its evasion is a hallmark of cancer. mdpi.com

Studies have shown that active compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, the imidazole derivative 4f was found to induce apoptosis in HeLa cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. nih.gov Similarly, certain benzimidazole derivatives induced apoptosis by elevating levels of caspases-3 and -8 and Bax, while concurrently reducing Bcl-2 protein levels. mdpi.com

The activation of executioner caspases, such as caspase-3, is a central step in the apoptotic process. mdpi.com The imidazo[1,2-a]pyridine derivative MRK-107 was shown to activate caspases-3/7, leading to apoptosis as the primary mode of cell death in colon cancer models. mdpi.com Further evidence from studies on benzimidazoles demonstrated that the most effective compounds could increase caspase-3 protein levels in prostate cancer cells by seven to nine times compared to untreated cells. mdpi.com Flow cytometry analysis of 1,3,4-oxadiazole derivatives also confirmed their ability to induce apoptosis in breast adenocarcinoma cells (MDA-MB-231). mdpi.com

Identifying the specific molecular targets of these derivatives is crucial for understanding their mechanism of action and for the development of more selective therapies. Research has indicated that pyridine-containing compounds can interact with several key enzymes and receptors involved in cancer progression.

Protein kinases are a major class of biological targets in cancer therapy, and their deregulation is often linked to cancer onset. researchgate.net Benzimidazole-based derivatives have been developed as potential dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant kinase, both of which are critical in various cancers. mdpi.com Docking studies confirmed the potential of these compounds to bind to and inhibit these two key enzymes. mdpi.com Similarly, a set of novel 4-anilinopyrimidines were found to selectively target members of the class III receptor tyrosine kinase family, which includes receptors like FLT3 and PDGFR associated with hyper-proliferative diseases. researchgate.net

In addition to kinases, adenosine (B11128) receptors have been identified as potential targets. Certain 1,4-dihydropyridine (B1200194) and pyridine derivatives have been shown to bind to A3 adenosine receptors with micromolar affinity. nih.gov One derivative was found to be 55-fold more selective for A3 receptors over A1 receptors and over 1000-fold selective against L-type Ca2+ channels, indicating that these structures could be leads for developing selective A3 adenosine antagonists. nih.gov Other potential targets identified through predictive studies for 1,3,4-oxadiazole derivatives include STAT3 and miR-21. mdpi.com

In Vitro Anti-inflammatory and Antioxidant Effects

Derivatives of this compound, belonging to the broader class of phenolic and polyphenolic compounds, have been investigated for their potential to mitigate inflammation and oxidative stress in preclinical models. The anti-inflammatory and antioxidant properties of such compounds are often linked to their chemical structure, which enables them to act as free radical scavengers and to modulate inflammatory pathways.

Research into related phenolic compounds has demonstrated significant antioxidant activity, as measured by assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, aqueous extracts of Ilex paraguariensis, which are rich in phenolic compounds like caffeoylquinic acid derivatives and rutin, have shown potent free radical scavenging capabilities. nih.gov

In addition to direct antioxidant effects, these compounds can exert anti-inflammatory actions by inhibiting the production of key pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines are commonly employed to assess these effects. Polyphenolic compounds have been shown to regulate the immune response by interfering with the synthesis of pro-inflammatory cytokines, modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, and affecting the mitogen-activated protein kinase (MAPK) and arachidonic acid pathways. nih.gov Specifically, treatment with these compounds has led to a significant reduction in the secretion of nitric oxide (NOx) and tumor necrosis factor-alpha (TNF-α), two critical mediators in the inflammatory cascade. nih.gov Theobromine, a related methylxanthine, was found to be particularly potent in inhibiting NOx secretion. nih.gov

The table below summarizes the in vitro anti-inflammatory effects observed for major chemical markers found in Ilex paraguariensis, which share structural similarities with the phenolic moiety of the title compound.

Table 1: In Vitro Anti-inflammatory Activity of Related Phenolic and Methylxanthine Compounds

| Compound | Concentration | Target | % Inhibition / Effect |

|---|---|---|---|

| Theobromine (THEO) | 0.033 µM | TNF-α | 22.15 ± 6.49% decrease |

| 5-O-caffeoylquinic acid (CGA) | 0.56 µM | TNF-α | 23.58 ± 5.79% decrease |

| Caffeine (CAF) | 0.52 µM | TNF-α | 26.45 ± 5.34% decrease |

| 4-O-caffeoylquinic acid (NCA) | 1.97 µM | TNF-α | 27.46 ± 3.98% decrease |

| 3-O-caffeoylquinic acid (CCA) | 0.35 µM | TNF-α | 39.76 ± 5.73% decrease |

| Rutin (RUT) | 0.16 µM | TNF-α | 40.18 ± 3.70% decrease |

| Dexamethasone (DEX) | 7 µM | NOx | 29.10 ± 3.05% inhibition |

Data sourced from a study on the anti-inflammatory properties of Ilex paraguariensis and its chemical markers. nih.gov

Other Investigated In Vitro Biological Activities (e.g., Antileishmanial, Antifibrotic)

Beyond anti-inflammatory and antioxidant effects, the diaryl ether scaffold present in this compound is a versatile template for developing agents against various diseases, including parasitic infections. Preclinical research has explored the efficacy of related heterocyclic compounds against Leishmania species, the protozoan parasites responsible for leishmaniasis.

A series of ring-substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives were synthesized and evaluated for their in vitro activity against Leishmania amazonensis amastigotes. nih.gov These studies highlighted that specific substitution patterns on the phenyl ring were crucial for antileishmanial potency. nih.gov Similarly, a novel pyrazole (B372694) derivative, 4-[2-(1-(ethylamino)-2-methylpropyl)phenyl]-3-(4-methyphenyl)-1-phenylpyrazole, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations, with efficacy approaching that of the established drug amphotericin B. nih.gov

The table below presents the 50% inhibitory concentrations (IC50) for a pyrazole derivative against various Leishmania species, demonstrating the potential of related heterocyclic structures in antiprotozoal drug discovery.

Table 2: In Vitro Antileishmanial Activity of a Pyrazole Derivative

| Leishmania Species | Compound IC50 (µg/mL) | Amphotericin B IC50 (µg/mL) |

|---|---|---|

| L. tropica | 0.48 | 0.23 |

| L. major | 0.63 | 0.29 |

| L. infantum | 0.40 | 0.24 |

Data reflects the inhibitory concentration after 48 hours of treatment on promastigote growth. nih.gov

While specific studies on the antifibrotic activity of this compound derivatives were not identified in the reviewed literature, the known roles of inflammatory mediators like TNF-α and pathways like NF-κB in fibrogenesis suggest that compounds with potent anti-inflammatory and antioxidant profiles could warrant investigation for antifibrotic effects.

Elucidation of Molecular Mechanisms of Action in Model Systems

Investigations into the molecular mechanisms of action for structurally related phenyl-pyridine-ethanone derivatives have revealed interactions with key cellular signaling pathways. A notable mechanism identified for a series of phenyl-1-pyridin-2yl-ethanone-based compounds is the chelation of intracellular iron, which subsequently modulates the activity of critical enzymes involved in cell cycle progression and transcription. nih.gov

These iron chelators were found to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 9 (CDK9). nih.gov The inhibition of these kinases is significant, as they play crucial roles in cellular processes that can be hijacked by pathogens. For example, CDK9 is essential for HIV-1 transcription, which is activated by the viral Tat protein recruiting the CDK9/cyclin T1 complex to the viral promoter. nih.gov

Furthermore, these compounds were shown to modulate the NF-κB signaling pathway. The mechanism involves the upregulation of IκB-α expression, which leads to an increased accumulation of the NF-κB complex in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and viral gene transcription. nih.gov This dual action of inhibiting key CDKs and suppressing NF-κB activity highlights a multi-targeted mechanism that could be relevant for derivatives of this compound in the context of inflammatory diseases and viral infections. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of derivatives based on the this compound scaffold is highly dependent on the nature and position of substituents on its core components: the pyridine ring, the phenoxy linkage, and the ethanone (B97240) moiety. Structure-activity relationship (SAR) studies aim to decipher these dependencies to optimize potency and selectivity.

Impact of Pyridine Ring Substituents on Activity

The electronic properties of substituents on the pyridine ring can significantly influence the biological profile of the molecule. Studies on related pyridine-containing molecules have shown that both electron-donating and electron-withdrawing groups can modulate activity, often in a target-specific manner. nih.govnih.gov

In one study on NNN pincer-type ligands, substitution at the 4-position of the pyridine ring with groups like -OH, -OBn, -H, -Cl, and -NO2 altered the electronic properties of the molecule. nih.gov Electron-donating groups were found to increase the electron density at the metal center in coordinated complexes. nih.gov Conversely, strongly electron-withdrawing groups like -NO2 were shown to decrease the donor capability of the pyridine nitrogen, making metalation more challenging. nih.gov

In a different context, SAR studies of epibatidine (B1211577) analogues, which are neuronal nicotinic receptor agonists, revealed that pyridine ring substitutions dramatically affect receptor affinity and subtype selectivity. nih.gov For example, a fluoro substituent resulted in a compound that was equipotent at all tested receptor subtypes, while an amino analog displayed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov A bromo substitution led to modestly greater efficacy at α4β4 than at α4β2 receptors. nih.gov These findings underscore that even subtle changes to the pyridine ring can fine-tune the pharmacological profile of a molecule.

Table 3: Effect of Pyridine Ring Substituents on Nicotinic Receptor Profile of Epibatidine Analogues

| Substituent | Key Finding |

|---|---|

| Fluoro | Equipotent at all tested receptor subtypes; 52- to 875-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |

| Bromo | 5- to 10-fold greater potency at α4β4 than at α3β4 or α4β2 receptors. nih.gov |

| Amino | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors; 3-fold greater efficacy at α3β4 than at α4β2. nih.gov |

| Norchloro | 114- to 3500-fold greater affinity for β2- vs. β4-containing receptors; 4- to 5-fold greater potency at α4β4 and α3β4 than at α4β2. nih.gov |

Data illustrates how different substituents on the pyridine ring influence affinity, efficacy, and potency at neuronal nicotinic receptors. nih.gov

Role of Phenoxy Linkage Modifications on Biological Profiles

The phenoxy linkage, the ether bond connecting the pyridine and phenyl rings, is a key structural feature. While direct studies on the systematic modification of this linkage (e.g., replacement of oxygen with sulfur or other linkers) for this compound derivatives are not extensively detailed in the reviewed literature, the substitution pattern on the phenyl ring itself is a critical determinant of activity.

In SAR studies of thieno[2,3-b]pyridine (B153569) derivatives designed as Forkhead Box M1 (FOXM1) inhibitors, the nature of substituents on a phenyl ring played a crucial role. nih.gov Researchers synthesized derivatives with various electron-withdrawing and electron-donating groups on the phenyl ring to probe their effect on inhibitory activity. nih.gov The presence of halogen atoms and other groups can significantly alter the molecule's electrostatic potential and its ability to form key interactions within a biological target's binding site. nih.gov For example, in one study on pyridine derivatives with antiproliferative activity, the presence of -OMe and -OH groups on a phenyl ring was found to enhance activity, whereas bulky groups or halogens sometimes led to lower activity. nih.gov

Influence of Ethanone Moiety Substitutions on Target Interactions

The ethanone moiety (-C(=O)CH3) is a key pharmacophoric element that can be modified to alter biological activity. Modifications can include changes to the methyl group or transformation of the ketone.

For instance, research on a series of 3-phenyl-1-(quinoxalin-2-yl)-2-propen-1-one derivatives, where the ethanone side chain is extended into an α,β-unsaturated ketone (a chalcone-like structure), demonstrated the importance of this moiety for antileishmanial activity. nih.gov The propenone structure introduces a Michael acceptor site, which can covalently interact with biological nucleophiles, such as cysteine residues in enzymes, potentially leading to irreversible inhibition. The substitution on the phenyl ring of this propenone system was also critical, with trimethoxy-phenyl derivatives showing the highest activity. nih.gov

In another example, phenyl-1-pyridin-2yl-ethanone-based iron chelators were synthesized to inhibit HIV-1 transcription. nih.gov The ethanone core in this scaffold is essential for its chelating and biological properties. These findings suggest that the ethanone group is a versatile anchor that can be either maintained for specific interactions or modified to introduce new functionalities and mechanisms of action.

Future Research Directions and Translational Perspectives for Pyridine Phenoxy Ethanone Compounds

Design of Novel Analogs with Enhanced Specificity and Potency

The future development of pyridine-phenoxy-ethanone compounds will heavily rely on the strategic design of new analogs to improve their biological efficacy. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for activity and can be modified to enhance potency and selectivity. nih.gov Research on related pyridone and pyridin-2(1H)-one scaffolds has demonstrated that targeted structural modifications can lead to significant improvements in biological function.

For instance, in the development of pyridone-based EP3 antagonists for type 2 diabetes, modifying the linker between the pyridone core and an aromatic ring, as well as altering saturation in that ring, led to analogs with enhanced EP3 binding affinity, functional potency, and better pharmacokinetic profiles. nih.gov Similarly, a SAR study on 3,5-disubstituted pyridin-2(1H)-ones identified that replacing a linking NH group with an oxygen atom or an aminocarbonyl group maintained good analgesic activity. nih.gov Further optimization through O-methylation resulted in a derivative with significantly enhanced analgesic effect in a rat model of inflammatory pain. nih.gov

In another example, the design of novel pyridone derivatives as BRD4 inhibitors for prostate cancer showed that specific substitutions on the core structure could yield compounds with potent inhibitory activity (IC50 of 18 nM) and strong anti-proliferative effects against resistant cancer cell lines. nih.govresearchgate.net These examples underscore the principle that systematic modification of the core scaffold, guided by biological and computational evaluation, is a powerful strategy. Future work on 1-(4-(pyridin-3-yloxy)phenyl)ethan-1-one should explore substitutions on both the pyridine (B92270) and phenyl rings, modification of the ketone group, and alteration of the ether linkage to build a comprehensive SAR profile and develop lead compounds with superior therapeutic potential.

Table 1: Strategies for Analog Design Inspired by Related Scaffolds

| Modification Strategy | Observed Effect in Related Scaffolds | Potential Application to this compound | Reference |

|---|---|---|---|

| Linker Modification | Enhanced EP3 binding affinity and functional potency in pyridone antagonists. | Replacing the ether oxygen with sulfur, nitrogen (amine), or a carbon chain to modulate flexibility and binding. | nih.gov |

| Ring Substitution | Methylation of pyridin-2(1H)-one enhanced analgesic effects. | Adding electron-donating or withdrawing groups to the pyridine or phenyl rings to alter electronic properties and target interactions. | nih.gov |

| Core Scaffold Isosterism | Use of a pyridopyridazinone scaffold as an isostere for a phthalazine (B143731) nucleus in PARP-1 inhibitors. | Replacing the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) to explore new interactions with biological targets. | researchgate.net |

| Side Chain Modification | Synthesis of various 5-(1-benzyl-1H-indazol-6-yl) derivatives led to potent BRD4 inhibitors. | Converting the ethanone (B97240) group to other functionalities like amines (e.g., 1-[4-(pyridin-3-yloxy)phenyl]ethan-1-amine) or more complex side chains to explore new binding modes. | nih.govresearchgate.netuni.lu |

Integration of Advanced Synthetic Methodologies for Library Generation

The synthesis of this compound generally involves multi-step reactions, focusing on the creation of the diaryl ether bond and the subsequent introduction or modification of the ethanone group. ontosight.ai To accelerate the discovery of potent and selective analogs, these foundational synthetic routes must be integrated with advanced, high-throughput methodologies capable of generating large and diverse compound libraries.

Modern organic synthesis offers several techniques applicable to this scaffold. For example, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, are powerful tools for forming the core C-O ether linkage between the pyridine and phenyl fragments. These methods are often tolerant of a wide range of functional groups, allowing for the late-stage diversification of advanced intermediates. This enables the rapid creation of a library of analogs with varied substitution patterns on either aromatic ring.

Furthermore, derivatization of the ketone moiety can be achieved through a variety of well-established reactions. Reductive amination can convert the ketone to a diverse set of amines, while aldol (B89426) or Claisen-Schmidt condensations can be used to extend the carbon chain and introduce new functional groups. By combining these transformations in a combinatorial or parallel synthesis format, researchers can efficiently generate hundreds or thousands of distinct pyridine-phenoxy-ethanone derivatives for biological screening. Such an approach was successfully used to synthesize a series of 3,5-disubstituted pyridin-2(1H)-ones to expand SAR studies. nih.gov

Table 2: Advanced Synthetic Approaches for Library Generation

| Synthetic Strategy | Description | Application for Pyridine-Phenoxy-Ethanone Library |

|---|---|---|

| Parallel Synthesis | Conducting a large number of reactions simultaneously in separate vessels. | Reacting a single pyridinol intermediate with a diverse panel of substituted 4-fluoroacetophenones. |

| Combinatorial Chemistry | Systematically creating a large number of compounds by combining sets of building blocks. | Combining a library of substituted pyridinols with a library of substituted phenyl ketones. |

| Diversity-Oriented Synthesis (DOS) | Synthesizing molecules with a high degree of structural diversity to explore novel chemical space. | Using multi-step reaction sequences to transform the basic scaffold into a wide range of different heterocyclic systems. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than in batches. | Enabling rapid optimization of reaction conditions (e.g., for the etherification step) and safer, more scalable production of key intermediates. |

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research and offers immense potential for accelerating the development of pyridine-phenoxy-ethanone compounds. nih.govsciforum.net These computational tools can analyze vast datasets to identify patterns that are not obvious to human researchers, thereby guiding the design of more effective and safer molecules. researchgate.netnih.gov

One key application of AI/ML is in the development of quantitative structure-activity relationship (QSAR) models. nih.gov By training algorithms on a dataset of synthesized pyridine-phenoxy-ethanone analogs and their measured biological activities, ML models can predict the potency of virtual, yet-to-be-synthesized compounds. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. researchgate.net Deep neural networks, a type of AI, have shown particular promise in predicting molecular properties and have outperformed traditional methods in some drug discovery challenges. nih.gov